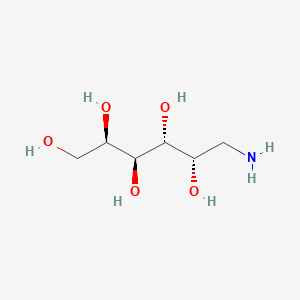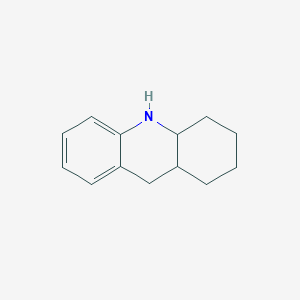
1,2,3,4,4a,9,9a,10-Octahydroacridine
Overview
Description
1,2,3,4,4a,9,9a,10-Octahydroacridine is a synthetic nitrogen heterocycle . It has a molecular formula of C13H17N and a molecular weight of 187.28 g/mol .
Synthesis Analysis
The synthesis of 1,2,3,4,4a,9,9a,10-Octahydroacridine has been achieved by various synthetic routes. One such route involves the hydrogenation of acridine using a commercial Pd–AlO catalyst . Another approach involves the organocatalytic aza-Michael/aldol reaction .Molecular Structure Analysis
The molecular structure of 1,2,3,4,4a,9,9a,10-Octahydroacridine consists of molecules connected by C—H contacts to produce chains . The structure packs in a sandwich–herringbone fashion along the b-axis direction .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4,4a,9,9a,10-Octahydroacridine are complex. One notable reaction pathway involves the hydrogenation of acridine to 9,10-dihydroacridine, which then further hydrogenates to 1,2,3,4,4a,9,9a,10-Octahydroacridine .Physical And Chemical Properties Analysis
1,2,3,4,4a,9,9a,10-Octahydroacridine has a molecular weight of 187.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 187.136099547 g/mol . Its topological polar surface area is 12 Ų . It has a heavy atom count of 14 .Scientific Research Applications
Fluorescent OLED Application
New fluorescent D-A-D dyes containing 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a donor unit and 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group were synthesized for use in fluorescent OLEDs. Their photoluminescent and electroluminescent properties were investigated to determine their suitability for this application .
Direct C–H Activation Reactions
The compound has been used in direct C–H activation reactions. Specifically, to synthesize target molecules like 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde , researchers studied the reactions between 6-bromo-9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole and thiophene-2-carbaldehyde under previously described conditions .
Imino Diels–Alder Reaction
This compound is involved in synthetic developments of a powerful imino Diels–Alder reaction. A new intramolecular Lewis acid catalyzed hetero-Diels-Alder reaction of N-arylimines with nonactivated olefins tethered to the 2-azadiene system was developed to prepare 1,2,3,4,-4a,9,9a,l0-octahydroacridined derivatives .
Mechanism of Action
Mode of Action
It is known that the compound is formed through the hydrogenation of acridine . This process involves a commercial Pd–Al2O3 catalyst and occurs through a consecutive pathway .
Biochemical Pathways
The compound is part of a consecutive pathway in the hydrogenation of acridine . This pathway competes with the hydrogenative isomerization of 9,10-dihydroacridine to 1,2,3,4,5,6,7,8-octahydroacridine .
Action Environment
It is known that the selectivity for the hydrogenated products in the reaction pathway is controlled by either kinetics or thermodynamics according to the reaction conditions . The stereoselectivity is governed by the preference in adsorption of the intermediates on the catalyst surface at a lower reaction temperature (150 °C); however, a higher temperature (250 °C) produces the thermodynamically stable products through equilibrium control .
properties
IUPAC Name |
1,2,3,4,4a,9,9a,10-octahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,11,13-14H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKFQONDQVMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491352 | |
| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92039-20-8 | |
| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92039-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to access substituted 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Domino Imine Condensation/Intramolecular Polar [4π+ + 2π]-Cycloaddition: This method utilizes anilines and ω-unsaturated aldehydes as starting materials in the presence of a Lewis acid catalyst like BF3·Et2O. This reaction proceeds with high diastereoselectivity, favoring the formation of specific stereoisomers. [, ]
- Annulation Reactions with 2-Aminobuta-1,3-dienes: This approach involves reacting 4-silyloxyquinolinium triflates or 4-silyloxy-1-benzothiopyrylium triflates with 2-aminobuta-1,3-dienes. This method offers another pathway to construct the octahydroacridine core, potentially leading to diverse substitution patterns. []
Q2: What insights into the stereochemistry of 1,2,3,4,4a,9,9a,10-octahydroacridine and its derivatives are provided by the research?
A2: The research emphasizes the significant role of stereochemistry in these compounds:
- Diastereoselective Synthesis: The domino imine condensation/intramolecular polar [4π+ + 2π]-cycloaddition method yields products with high diastereoselectivity. This selectivity arises from the preference for specific transition states during the cycloaddition step, as supported by experimental and computational studies. [, ]
- Conformational Analysis: Studies on 1,2,3,4,4a,9,9a,10-octahydroacridine itself have explored its conformational preferences. [] This information is crucial for understanding the compound's interactions in different chemical environments.
- Crystallographic Studies: X-ray crystallography has been instrumental in unambiguously determining the relative configuration of synthesized octahydroacridine derivatives. This structural information aids in understanding structure-activity relationships and designing further studies. [, ]
Q3: How does the catalytic hydrogenation of acridine provide insights into the formation and stability of octahydroacridine derivatives?
A3: Research on the catalytic hydrogenation of acridine reveals a complex reaction network with implications for octahydroacridine synthesis:
- Reaction Pathways and Intermediates: The hydrogenation proceeds through a series of intermediates, including 9,10-dihydroacridine and tetrahydroacridine derivatives. This highlights the possibility of accessing various hydrogenation products depending on the reaction conditions. []
- Kinetic and Thermodynamic Control: The selectivity of the hydrogenation towards specific octahydroacridine isomers can be influenced by both kinetic and thermodynamic factors. Lower temperatures favor kinetically controlled products, while higher temperatures can lead to thermodynamically more stable isomers. []
- Computational Insights: Molecular mechanics and quantum chemical calculations provide further understanding of the relative stabilities of different octahydroacridine isomers. This information can guide synthetic strategies and predict reaction outcomes. []
Q4: What are the potential applications of 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives based on their structural features and reactivity?
A4: While the provided research focuses primarily on synthetic aspects and structural characterization, the unique features of octahydroacridine derivatives suggest potential applications in various fields:
Q5: What analytical techniques are crucial for studying 1,2,3,4,4a,9,9a,10-octahydroacridine and its derivatives?
A5: The research highlights the importance of a multi-faceted analytical approach:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural characterization, particularly in assigning the relative configuration of stereoisomers. [, ]
- X-Ray Crystallography: This technique provides definitive structural information, enabling the determination of bond lengths, bond angles, and overall molecular conformation. [, , ]
- Gas Chromatography-Infrared Spectroscopy (GC-IR): This combined technique is valuable for identifying and quantifying different stereoisomers, especially in complex reaction mixtures. []
- Computational Methods: Semiempirical calculations and molecular mechanics simulations complement experimental data, providing insights into reaction mechanisms, transition states, and molecular properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



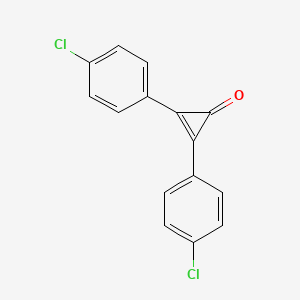
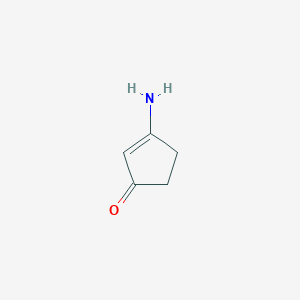



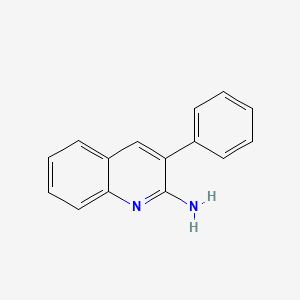

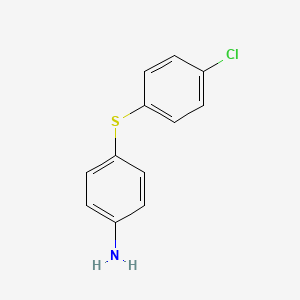
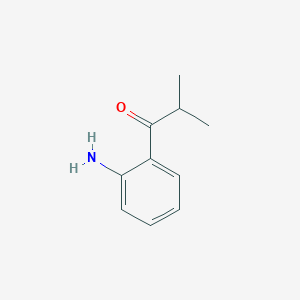

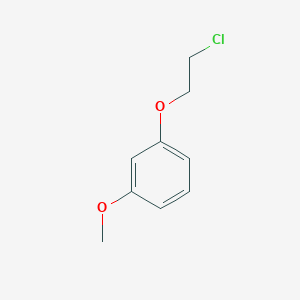
![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

